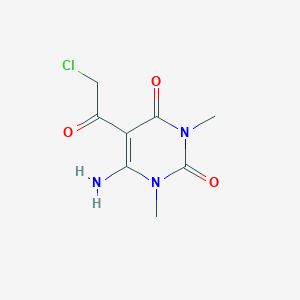

4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile and related compounds involves novel synthetic routes that yield heterocyclic compounds with potential anti-cancer activities. For instance, Abdel-fattah and Elsayed (2009) describe a process where 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) reacts with 2-cyanoethanethio-amide to afford corresponding derivatives through a series of reactions aiming to synthesize phenylthieno[2,3-b]-pyridine derivatives with investigated anti-cancer activities (Abdel-fattah & Elsayed, 2009).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by complex heterocyclic frameworks. Kant et al. (2014) synthesized a molecule through multicomponent synthesis and characterized it by IR, 1H NMR, Elemental, and Single-crystal analysis, demonstrating the compound's crystalline structure in the triclinic space group and highlighting the dihydropyridine and cyclohexene rings adopting sofa conformations (Kant et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile derivatives are diverse. Youssef (2009) discusses reactions of related compounds with substituted benzylidenemalononitriles and α,β-acetylenic esters and ketones, illustrating the synthesis of pyrazolopyranopyrimidine and enamino-ketones derivatives, showcasing the compound's versatility in chemical transformations (Youssef, 2009).

科学研究应用

Synthesis and Chemical Properties

Synthesis of Amino Enone Tautomers : A study by Oshega et al. (2015) describes the synthesis of 5-(Arylaminomethylidene)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitriles, which exist as amino enone tautomers in the solid phase. This synthesis involves a three-component condensation of 4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile with aromatic amines and trimethyl orthoformate (Oshega et al., 2015).

Development of Disperse Dyes : Al-Etaibi et al. (2013) demonstrated the synthesis of arylhydrazono-1,4-diethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile disperse dyes. These dyes are synthesized through the reaction of ethyl cyanoacetate with ethyl amine and further coupling with aromatic diazonium salts, which are then applied to polyester fabrics (Al-Etaibi et al., 2013).

Pharmaceutical and Biological Applications

Anti-bacterial Activity : Rostamizadeh et al. (2013) synthesized 3-Amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives from 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, exhibiting antibacterial activity (Rostamizadeh et al., 2013).

Anti-Cancer Activities : Abdel-fattah and Elsayed (2009) investigated the anti-cancer activities of newly synthesized heterocyclic compounds derived from 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) and 2-cyanoethanethio-amide, demonstrating their potential in cancer treatment (Abdel-fattah & Elsayed, 2009).

Miscellaneous Applications

- Novel Syntheses and Characterizations : Petrova et al. (2023) synthesized 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile and characterized it using various spectroscopic methods, indicating the compound's utility in diverse synthetic pathways (Petrova et al., 2023).

属性

IUPAC Name |

4-amino-1-benzyl-3,6-dihydro-2H-pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-8-12-10-16(7-6-13(12)15)9-11-4-2-1-3-5-11/h1-5H,6-7,9-10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVSBYQAJAESNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=C1N)C#N)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293019 |

Source

|

| Record name | 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile | |

CAS RN |

14247-04-2 |

Source

|

| Record name | NSC86865 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)

![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)

![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)